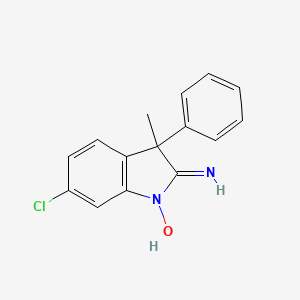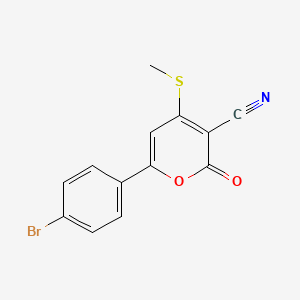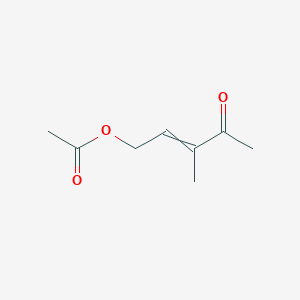
2-(3-Chlorophenyl)guanidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)guanidine;2,4,6-trinitrophenol is a compound that combines the properties of both 2-(3-Chlorophenyl)guanidine and 2,4,6-trinitrophenol. 2-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is known for its strong basic properties and applications in various chemical reactions .
Preparation Methods
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring . For 2-(3-Chlorophenyl)guanidine, the synthesis involves the reaction of 3-chloroaniline with cyanamide under acidic conditions to form the guanidine derivative . The combination of these two compounds can be achieved through a condensation reaction under controlled conditions.
Chemical Reactions Analysis
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: It can be oxidized to form picric acid derivatives.
2-(3-Chlorophenyl)guanidine can undergo:
Scientific Research Applications
2,4,6-Trinitrophenol is used in:
Explosives: Due to its high explosive power.
Dyes: As a dyeing agent in the textile industry.
Medicinal: In the past, it was used as an antiseptic and burn treatment.
2-(3-Chlorophenyl)guanidine is used in:
Chemical Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Research: As a probe in fluorescence studies.
Mechanism of Action
2,4,6-Trinitrophenol exerts its effects through its strong oxidizing properties, which can disrupt cellular functions and cause damage to biological tissues . It can also act as a protonophore, disrupting the proton gradient across membranes .
2-(3-Chlorophenyl)guanidine acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
Similar compounds to 2,4,6-trinitrophenol include:
2,4-Dinitrophenol: Less explosive but still used in various industrial applications.
2,4,6-Trinitrotoluene (TNT):
Similar compounds to 2-(3-Chlorophenyl)guanidine include:
Phenylguanidine: Used in similar chemical synthesis applications.
Methylguanidine: Known for its biological activity.
2-(3-Chlorophenyl)guanidine;2,4,6-trinitrophenol is unique due to the combination of properties from both components, making it useful in specialized applications where both strong basic and oxidizing properties are required.
Properties
CAS No. |
61705-87-1 |
|---|---|
Molecular Formula |
C13H11ClN6O7 |
Molecular Weight |
398.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN3.C6H3N3O7/c8-5-2-1-3-6(4-5)11-7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,(H4,9,10,11);1-2,10H |
InChI Key |
XSOVQULWOXDIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


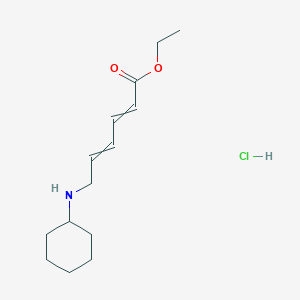
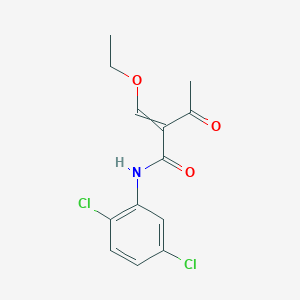
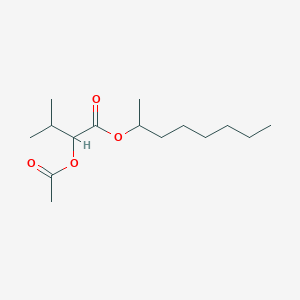

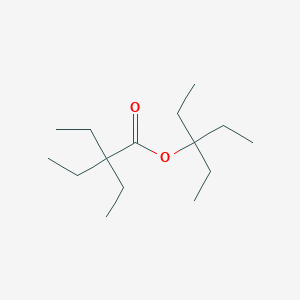
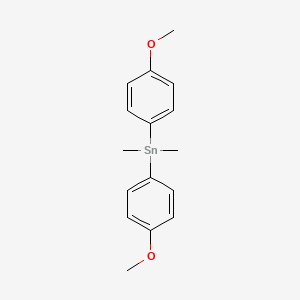
![6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14567747.png)
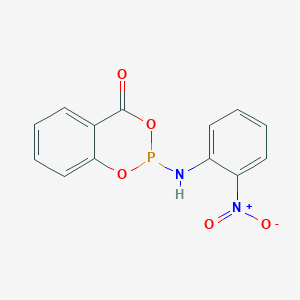
![Dimethyl [(ethylsulfanyl)ethynyl]phosphonate](/img/structure/B14567750.png)
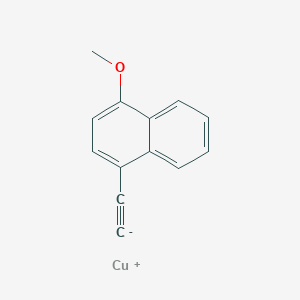
![1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one](/img/structure/B14567775.png)
